molecular formula C10H13NO B15413431 N-(1-Methoxycyclopropyl)aniline CAS No. 220827-72-5

N-(1-Methoxycyclopropyl)aniline

Cat. No.: B15413431
CAS No.: 220827-72-5
M. Wt: 163.22 g/mol
InChI Key: QQONEHLYZRGLFN-UHFFFAOYSA-N
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Description

N-(1-Methoxycyclopropyl)aniline is a chemical compound of interest in synthetic and medicinal chemistry research. Its structure, featuring an aniline group linked to a methoxy-substituted cyclopropane ring, is related to other investigated cyclopropylamine derivatives. Cyclopropylamine analogues are valuable probes in chemical research. For instance, they have been studied as mechanism-based inactivators of Cytochrome P450 enzymes (CYP450), where the cyclopropyl group can undergo a ring-opening mechanism, leading to enzyme inhibition . This mechanism is of significant interest for understanding enzyme function and in the design of specific inhibitors. Furthermore, structurally similar compounds, such as N-cyclopropylmethyl aniline derivatives, are intermediates in synthetic organic chemistry, with patented methods available for their preparation . Researchers may explore this compound for similar applications, including as a building block in the synthesis of more complex molecules or as a tool compound in biochemical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220827-72-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-(1-methoxycyclopropyl)aniline

InChI

InChI=1S/C10H13NO/c1-12-10(7-8-10)11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

QQONEHLYZRGLFN-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)NC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of N 1 Methoxycyclopropyl Aniline

Reactivity at the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, due to its inherent ring strain and the electronic influence of the methoxy (B1213986) substituent, is a site of significant chemical activity. Reactions at this moiety often involve the cleavage of the three-membered ring.

Radical-Mediated Processes and Cyclopropyl Radical Intermediates

While specific radical-mediated reactions of N-(1-Methoxycyclopropyl)aniline are not extensively documented in the literature, the behavior of related N-cyclopropylanilines suggests a propensity for the formation of radical cations. The oxidation of the aniline (B41778) nitrogen can lead to a radical cation, which can then induce the opening of the cyclopropyl ring. youtube.com The presence of the methoxy group at the 1-position of the cyclopropyl ring is expected to influence the stability and subsequent reaction pathways of any resulting radical intermediates. Theoretical studies on the reaction of aniline with methyl radicals indicate that radical addition can occur at the ortho and para positions of the aniline ring, as well as via hydrogen abstraction from the amino group. masterorganicchemistry.com In the case of this compound, the formation of a radical at the nitrogen center could be a key step in initiating transformations of the cyclopropyl group.

Cyclopropyl Ring-Opening Reactions and Product Diversity

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including acidic environments or through radical pathways. For N-cyclopropyl-N-alkylanilines, reaction with nitrous acid leads to the selective cleavage of the cyclopropyl group from the nitrogen atom, a process believed to proceed through a radical cation intermediate that undergoes rapid ring-opening. youtube.com In the case of this compound, the presence of the methoxy group could facilitate ring-opening by stabilizing a cationic or radical intermediate. The diversity of products from such ring-opening reactions would depend on the specific reagents and reaction conditions employed. For instance, acid-catalyzed ring-opening could lead to the formation of various unsaturated or functionalized aniline derivatives. The regioselectivity of the ring-opening would be a key factor in determining the final product structure.

Nucleophilic and Electrophilic Substitutions on the Cyclopropyl Ring

Direct nucleophilic or electrophilic substitution on the cyclopropyl ring of this compound is not a commonly reported transformation. The high s-character of the C-H bonds of the cyclopropyl ring makes them less susceptible to deprotonation and subsequent nucleophilic attack. Similarly, the ring is generally not electron-rich enough to undergo facile electrophilic substitution. However, the presence of the methoxy group could potentially activate the ring towards certain electrophilic additions, though such reactivity is not well-documented for this specific compound.

Reactivity of the Aniline Moiety

The aniline portion of the molecule exhibits the characteristic reactivity of an electron-rich aromatic amine, readily undergoing electrophilic substitution on the aromatic ring and transformations at the nitrogen center.

Electrophilic Aromatic Substitution Patterns and Control Strategies

The amino group of the aniline ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.com This high reactivity can sometimes lead to multiple substitutions. youtube.com For this compound, the N-cyclopropyl group is also an ortho, para-directing group. Therefore, electrophilic aromatic substitution is expected to occur primarily at the positions ortho and para to the nitrogen atom.

To control the high reactivity and achieve selective monosubstitution, the amino group can be temporarily protected by acylation. The resulting acetanilide (B955) is less activated, and electrophilic substitution can be controlled to favor the para product. youtube.com Subsequent hydrolysis of the amide restores the amino group.

Electrophilic Aromatic Substitution Expected Products Control Strategy
Halogenation (e.g., with Br₂)Ortho- and para-bromo derivativesAcylation of the amine to control reactivity and favor para-substitution.
Nitration (e.g., with HNO₃/H₂SO₄)Ortho- and para-nitro derivativesAcylation to prevent oxidation and control substitution.
Sulfonation (e.g., with H₂SO₄)Para-sulfonic acid derivativeReaction typically favors the para position.
Friedel-Crafts Alkylation/Acylation Generally not successfulThe Lewis acid catalyst complexes with the basic nitrogen atom, deactivating the ring. masterorganicchemistry.com

Transformations at the Nitrogen Center (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic and susceptible to reactions such as acylation and alkylation.

Acylation: The reaction of this compound with acylating agents like acid chlorides or anhydrides would readily form the corresponding N-acyl derivative. This transformation is often used as a protective strategy in electrophilic aromatic substitution reactions. youtube.com

Alkylation: N-alkylation of anilines can be achieved using alkyl halides. echemi.com For this compound, reaction with an alkyl halide in the presence of a base would be expected to yield the corresponding tertiary amine. The specific conditions would need to be optimized to avoid over-alkylation or side reactions involving the cyclopropyl ring.

Transformation Reagents Expected Product
Acylation Acyl chloride (e.g., CH₃COCl), Acetic anhydrideN-acetyl-N-(1-methoxycyclopropyl)aniline
Alkylation Alkyl halide (e.g., CH₃I), BaseN-alkyl-N-(1-methoxycyclopropyl)aniline

Formation of Diazonium Salts from the Aniline Functionality

The conversion of the primary aromatic amine functionality in this compound into a diazonium salt is a fundamental transformation known as diazotization. This reaction proceeds by treating the aniline derivative with nitrous acid (HNO₂), which is typically generated in situ for safety and stability reasons. byjus.com The standard procedure involves the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures, generally between 0 and 5°C. byjus.comresearchgate.net

The reaction mechanism commences with the protonation of nitrous acid by the strong acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). youtube.commasterorganicchemistry.com The nitrogen atom of the aniline group in this compound, acting as a nucleophile, attacks the nitrosonium ion. masterorganicchemistry.comlkouniv.ac.in This initial step forms an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, a diazohydroxide is formed, which is then protonated by the acid. The subsequent loss of a water molecule generates the final aryldiazonium salt. youtube.comlkouniv.ac.in

The stability of the resulting N-(1-Methoxycyclopropyl)benzenediazonium salt is a critical consideration. Aromatic diazonium salts are known to be unstable and can be explosive in a dry state. google.com Therefore, they are almost always prepared in an aqueous solution and used immediately for subsequent reactions. byjus.comgoogle.com The low temperature condition is crucial because at higher temperatures, the diazonium group readily decomposes, releasing nitrogen gas (N₂). byjus.com

The electronic properties of the substituents on the aniline ring can influence the rate of diazotization. The reaction is dependent on the nucleophilicity of the amino nitrogen. lkouniv.ac.in The N-(1-methoxycyclopropyl) group's electronic influence will therefore affect the reaction kinetics.

Table 1: Reagents and Conditions for Diazotization of this compound

Reagent Role Typical Conditions
This compoundSubstrate (Primary Aromatic Amine)Starting Material
Sodium Nitrite (NaNO₂)Nitrous Acid PrecursorStoichiometric amount
Hydrochloric Acid (HCl)Acid Catalyst & Nitrous Acid FormationAqueous solution
TemperatureReaction Control0–5°C

Oxidative Transformations of the Aniline Core

The aniline core of this compound is susceptible to various oxidative transformations. The initial step in the oxidation of primary aromatic amines typically involves the formation of an arylamino radical cation via a single-electron transfer (SET). acs.orgresearchgate.net The stability and subsequent reaction pathways of this radical cation are influenced by the substituents on the aromatic ring and the reaction conditions. acs.org

Studies on substituted anilines have shown that their oxidation can be achieved using a variety of oxidizing agents, including chemical reagents like manganese dioxide (MnO₂) and benzimidazolium fluorochromate (BIFC), as well as enzymatic systems such as horseradish peroxidase. acs.orgcdnsciencepub.comarabjchem.org The rate of these oxidation reactions is strongly dependent on factors like pH and the electronic properties of the ring substituents. acs.orgacs.org Electron-donating groups generally increase the rate of oxidation by making the initial electron transfer more favorable. acs.org

For this compound, the formation of the radical cation is a key intermediate. This species can undergo several subsequent reactions:

Coupling Reactions: The radical cations can couple with each other or with a neutral aniline molecule. This can lead to the formation of dimeric products, such as substituted azoarenes or other polymeric materials. arabjchem.org The oxidation of para-substituted anilines with BIFC, for instance, has been shown to yield the corresponding azo benzenes. arabjchem.org

Radical Quenching: In complex environments, the aniline radical cation can be reduced back to the parent aniline by antioxidant species, a process known as radical cation quenching. researchgate.net

The one-electron oxidation potential is a key descriptor for modeling the kinetics of these electron-transfer reactions. umn.edu This potential is correlated with the energy of the highest occupied molecular orbital (HOMO) of the neutral aniline. umn.edu

Cooperative Reactivity Between the Cyclopropyl and Aniline Moieties

The unique structure of this compound, featuring both a strained cyclopropyl ring and an electron-rich aniline system, allows for cooperative reactivity where both moieties participate in a transformation. This is particularly evident in reactions initiated by the oxidation of the aniline nitrogen.

Intramolecular Rearrangements

A significant example of cooperative reactivity is the ring-opening of the cyclopropyl group following the oxidation of the aniline nitrogen. Research on N-cyclopropylanilines (CPA) has demonstrated that after an initial single-electron oxidation to form the radical cation, the molecule can undergo a spontaneous and irreversible cyclopropyl ring-opening. researchgate.net This process is a hallmark of the cooperative interplay between the two functional groups.

Similarly, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid—the same reagent used for diazotization—provides another example of such rearrangements. researchgate.net In this case, the reaction leads to the specific cleavage of the cyclopropyl group from the nitrogen atom. The proposed mechanism involves the formation of an amine radical cation. This intermediate undergoes rapid cyclopropyl ring opening to generate an iminium ion with a carbon-centered radical, which then reacts further. researchgate.net This selective cleavage highlights how a reaction at the aniline nitrogen can trigger a transformation within the adjacent cyclopropyl ring.

Remote Functionalization Influences

The substituents on an aniline ring significantly influence its reactivity, a concept well-described by Hammett relationships. cdnsciencepub.comarabjchem.org The N-(1-methoxycyclopropyl) group on the nitrogen atom exerts a remote electronic influence on the aromatic ring, thereby modulating its susceptibility to electrophilic attack and its oxidation potential. The electron-donating or -withdrawing character of this substituent will affect the electron density of the phenyl ring and the nucleophilicity of the aniline nitrogen.

Conversely, transformations at the aniline core can influence the fate of the cyclopropyl group. As detailed above, the one-electron oxidation of the aniline nitrogen can act as a trigger for the ring-opening of the cyclopropyl group. researchgate.net This demonstrates a clear functional linkage where a reaction initiated at one part of the molecule (the aniline nitrogen) directs the reactivity of a remote part (the cyclopropyl ring). This remote influence is not merely electronic but results in a significant structural transformation, underscoring the cooperative nature of the two moieties.

Mechanistic Elucidation and Computational Investigations of N 1 Methoxycyclopropyl Aniline Reactions

Experimental Mechanistic Studies

Experimental approaches are fundamental to understanding the step-by-step processes of chemical reactions, identifying rate-limiting steps, and characterizing transient species.

Kinetic studies are crucial for elucidating reaction mechanisms by measuring reaction rates under various conditions. For reactions involving aniline (B41778) derivatives, kinetic analyses often reveal multi-step processes. rsc.org A common technique involves monitoring the reaction progress using UV/vis spectroscopy, where the disappearance of reactants and the appearance of products and intermediates can be tracked over time. rsc.org

In reactions involving N-cyclopropylanilines, the cleavage of the cyclopropyl (B3062369) group is a key transformation. Studies on analogous N-cyclopropyl-N-alkylanilines reacting with nitrous acid show that these reactions proceed rapidly, suggesting a low activation barrier for the initial steps. researchgate.net A detailed kinetic analysis, similar to those performed on other aniline systems, would involve varying the concentrations of reactants and catalysts to determine the reaction order with respect to each component. researchgate.net

For instance, a Hammett plot analysis could be employed by synthesizing a series of N-(1-Methoxycyclopropyl)anilines with different para-substituents on the aniline ring. By plotting the logarithm of the observed rate constants against the Hammett substituent constants (σ), the sensitivity of the reaction rate to electronic effects can be determined. A negative slope (rho value) would indicate the buildup of positive charge in the transition state of the rate-determining step, while a positive slope would suggest the development of negative charge. rsc.org This approach helps to pinpoint which step in a multi-step sequence is the slowest.

Table 1: Hypothetical Kinetic Data for a Reaction of Substituted N-(1-Methoxycyclopropyl)anilines

Substituent (X)Hammett Constant (σp)Observed Rate Constant (k_obs, s⁻¹)log(k_obs/k_H)
-OCH₃-0.270.0500.70
-CH₃-0.170.0350.54
-H0.000.0100.00
-Cl0.230.004-0.40
-NO₂0.780.0001-2.00

This table presents hypothetical data to illustrate the principles of a Hammett analysis.

Isotopic labeling is a powerful tool for tracing the path of atoms and functional groups throughout a chemical reaction. In the context of N-(1-Methoxycyclopropyl)aniline, specific atoms can be replaced with their heavier isotopes to follow their fate in the products. For example, stable isotope labeling using ¹³C-aniline has been successfully used for quantitative analysis in proteomics and glycobiology, demonstrating the feasibility of incorporating labels into the aniline core. nih.govnih.gov

To elucidate the mechanism of cyclopropyl ring-opening, the following experiments could be designed:

¹³C Labeling: Synthesizing N-(1-Methoxy-¹³CH₃-cyclopropyl)aniline would allow tracking of the methoxy (B1213986) group. If the methoxy group is expelled, its presence in byproducts could be confirmed by mass spectrometry.

Deuterium (B1214612) Labeling: Replacing the hydrogens on the cyclopropyl ring with deuterium (e.g., N-(1-Methoxycyclopropyl-d₄)aniline) would help determine the mechanism of ring opening and subsequent rearrangements. The position of the deuterium atoms in the final products can be analyzed by NMR spectroscopy or mass spectrometry.

These experiments provide definitive evidence for bond-breaking and bond-forming events that cannot be inferred from kinetic studies alone.

The high reactivity of N-cyclopropylanilines is attributed to the irreversible ring-opening of the cyclopropyl group following an initial oxidation event. researchgate.net The mechanism is believed to proceed through a highly reactive amine radical cation intermediate. researchgate.net

Proposed Intermediate Pathway:

Single Electron Transfer (SET): The reaction is often initiated by an oxidant or through photoredox catalysis, which removes a single electron from the aniline nitrogen to form an amine radical cation. researchgate.netbeilstein-journals.org

Cyclopropyl Ring Opening: The strain in the cyclopropyl ring facilitates rapid ring-opening of this radical cation. This step is typically irreversible and produces a distonic radical cation—an iminium ion with a remote carbon-centered radical. researchgate.net

Further Reaction: This reactive intermediate can then be trapped by nucleophiles (reacting at the iminium carbon) or radical scavengers (reacting at the radical center), or it can undergo further oxidation or rearrangement to yield the final products. researchgate.net

Trapping experiments are designed to capture these short-lived intermediates. For example, conducting the reaction in the presence of a radical scavenger like TEMPO could lead to the formation of a TEMPO-adduct, providing evidence for the carbon-centered radical. Similarly, the addition of a potent nucleophile could trap the iminium ion, leading to a different set of products whose structure would reveal the nature of the intermediate.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful lens to examine reaction mechanisms at the molecular level, providing details on structures and energies that are often inaccessible through experiments.

Density Functional Theory (DFT) is a widely used computational method to investigate the potential energy surfaces of chemical reactions. mdpi.comnih.gov For reactions involving this compound, DFT calculations can be used to:

Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, transition states, and products. semanticscholar.org

Calculate Energies: Compute the relative energies of these species to map out the entire reaction pathway. The energy difference between the reactants and the highest-energy transition state gives the activation energy of the reaction. mdpi.com

Identify Transition States: A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com Locating this structure is key to understanding the kinetic barrier of a reaction step.

For the ring-opening of the this compound radical cation, DFT calculations can model the bond-stretching process of the C-C bond in the cyclopropyl ring, locate the transition state for this ring-opening, and predict the structure and stability of the resulting iminium radical cation intermediate. These calculations can help to confirm or refine the mechanistic proposals derived from experimental data.

Table 2: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Radical CationReactant after 1e⁻ oxidation+120
TS1Transition state for ring-opening+125
IntermediateRing-opened iminium radical cation+95
TS2Transition state for product formation+110
ProductFinal product-20

This table presents hypothetical DFT data to illustrate the energetic profile of a reaction.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how it governs their reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. dergipark.org.tr

For aniline, the HOMO is a π-orbital with significant electron density on the nitrogen atom and the aromatic ring, while the LUMO is a π*-orbital of the ring. researchgate.netresearchgate.net The introduction of the N-(1-methoxycyclopropyl) group modifies this electronic structure:

Nitrogen Lone Pair: The nitrogen lone pair, which is part of the HOMO, makes the molecule susceptible to oxidation (electron removal). The electron-donating nature of the alkyl (cyclopropyl) and methoxy groups further raises the energy of the HOMO, making the molecule easier to oxidize compared to unsubstituted aniline.

Cyclopropyl Walsh Orbitals: The strained C-C bonds of the cyclopropyl ring have significant p-character (Walsh orbitals), which can interact with the π-system of the aniline ring and the nitrogen lone pair. This interaction influences the stability and reactivity of the molecule, particularly in its radical cation form.

Computational methods can visualize these orbitals and calculate their energies. dergipark.org.tr The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr Analysis of the MOs involved in a reaction can reveal the nature of the electronic transitions, for example, confirming that the initial step is indeed the removal of an electron from the HOMO.

Table 3: Conceptual Frontier Orbital Energies

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline~ -5.5~ -0.5~ 5.0
This compound~ -5.1~ -0.4~ 4.7

This table presents conceptual energy values to illustrate the expected electronic effects of substitution.

Conformational Analysis and Stereochemical Implications on Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, provides a critical foundation for understanding and predicting its chemical behavior. The molecule's shape is primarily dictated by the orientation of the aniline and methoxy groups relative to the cyclopropane (B1198618) ring. These orientations are governed by a delicate balance of steric and stereoelectronic effects.

Stereoelectronic effects, which involve the spatial interaction of orbitals, are particularly significant in this system. A key interaction is the potential for hyperconjugation between the nitrogen lone pair or the oxygen lone pairs and the antibonding orbitals (σ*) of the cyclopropane ring. The alignment of these orbitals dictates the stability of different conformers and influences the electronic properties of the molecule, thereby affecting its reactivity.

Illustrative Conformational Data for this compound

The following table presents hypothetical, yet plausible, data derived from computational analysis of analogous structures. This data serves to illustrate the kind of information that would be obtained from a detailed conformational study. The key dihedral angle considered is that between the plane of the aniline ring and the C-N bond, and the orientation of the methoxy group.

ConformerDihedral Angle (Aniline-C-N)Relative Energy (kcal/mol)Key Stereoelectronic Interaction
A (Bisected) ~90°0.0Optimal n(N) -> σ(C-C) overlap
B (Eclipsed) ~0°2.5Steric hindrance between aniline and cyclopropane
C (Gauche OMe) ~60° (C-C-O-CH3)0.2Favorable n(O) -> σ(C-N) interaction
D (Anti OMe) 180° (C-C-O-CH3)0.8Reduced steric clash but less favorable orbital overlap

This data is illustrative and based on principles of conformational analysis for similar molecules.

The stereochemical implications of these conformations on reactivity are profound. For instance, the accessibility of the nitrogen lone pair for reactions with electrophiles is highly dependent on the rotational position of the aniline ring. Similarly, the orientation of the methoxy group can influence the stereochemical outcome of reactions involving the cyclopropane ring, potentially directing incoming reagents to a specific face of the ring.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry allows for the prediction of how this compound will behave in chemical reactions, including its reactivity towards different reagents and the selectivity (regio- and stereoselectivity) of these transformations.

One of the most notable predicted reactions of N-cyclopropylanilines is their propensity to undergo single-electron transfer (SET) oxidation. The strained cyclopropyl group makes the corresponding radical cation highly susceptible to rapid and irreversible ring-opening. This process relieves the ring strain and results in the formation of a more stable, delocalized radical species.

The substitution pattern of this compound is expected to significantly influence this reactivity. The electron-donating nature of both the aniline nitrogen and the methoxy oxygen would likely lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted cyclopropylaniline.

Computational models can predict various parameters that correlate with reactivity and selectivity:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, making this the likely site of initial oxidation.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Transition State Modeling: By calculating the energies of transition states for different reaction pathways, the kinetic feasibility and the selectivity of various reactions can be predicted. For example, in a reaction with an electrophile, one could model the transition states for attack at the nitrogen versus the aromatic ring to predict regioselectivity.

Predicted Reactivity and Selectivity Profile for this compound

The following table provides a hypothetical but chemically reasonable prediction of the reactivity and selectivity profile for this compound based on computational principles applied to analogous systems.

Reaction TypePredicted ReactivityPredicted RegioselectivityPredicted Stereoselectivity
Electrophilic Aromatic Substitution Activated ring, susceptible to substitutionOrtho- and para-directing due to NH and OMe groupsDependent on the conformation of the cyclopropyl group
N-Alkylation/Acylation High, due to nucleophilic nitrogenN-functionalization favored over ring substitutionNot applicable
Oxidative Ring Opening High, due to strain and electron-donating groupsCleavage of the C-C bond opposite the amino groupDependent on the subsequent trapping reagent
Protonation Favored at the nitrogen atomN-protonationNot applicable

This data is illustrative and based on established principles of reactivity and selectivity for similar functionalized anilines and cyclopropanes.

Advanced Applications and Synthetic Utility of N 1 Methoxycyclopropyl Aniline

As a Building Block in Complex Molecule Synthesis

The reactivity of N-(1-Methoxycyclopropyl)aniline makes it a valuable precursor for synthesizing intricate molecules, particularly those containing nitrogen. Its utility stems from the ability of the cyclopropyl (B3062369) ring to undergo ring-opening reactions, leading to the formation of new carbocyclic and heterocyclic frameworks.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. msesupplies.comnih.govcymitquimica.comapolloscientific.co.uk this compound serves as a key starting material for the synthesis of several important classes of these compounds.

Quinolines: The quinoline (B57606) scaffold is a core structure in many biologically active compounds. nih.govpharmaguideline.com While direct synthesis of quinolines from this compound is not extensively documented, the parent aniline (B41778) structure is a fundamental component in classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions. pharmaguideline.comiipseries.org These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones to construct the quinoline ring system. organic-chemistry.org The presence of the methoxycyclopropyl group could offer novel substitution patterns on the resulting quinoline core, although this specific application requires further investigation.

Triazoles: 1,2,3-triazoles, known for their broad range of biological activities, are often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govnih.gov Aniline derivatives can be functionalized to incorporate either an azide (B81097) or an alkyne group, making them suitable substrates for this reaction. nih.gov This suggests a potential pathway where this compound could be modified to participate in the formation of novel triazole-containing molecules. nih.gov

s-Triazines: Symmetrical 1,3,5-triazines (s-triazines) are another class of nitrogen-containing heterocycles with diverse applications. researchgate.netorganic-chemistry.org Their synthesis often involves the cyclotrimerization of nitriles or the reaction of amidines with various reagents. researchgate.netorganic-chemistry.org Anilines can be precursors to amidines, which can then be used to construct the triazine ring. researchgate.netmdpi.comnih.gov This provides a potential, albeit indirect, route for incorporating the this compound scaffold into s-triazine structures.

Pyrroles: The Knorr pyrrole (B145914) synthesis and its variations represent a classical method for constructing pyrrole rings, often utilizing an amine and a β-ketoester. iipseries.org While not a direct application of this compound, the underlying aniline chemistry is fundamental.

The following table summarizes the general synthetic approaches for these heterocycles where aniline derivatives are key starting materials.

HeterocycleGeneral Synthetic MethodKey Reactants Involving Anilines
Quinolines Skraup SynthesisAniline, glycerol, sulfuric acid, oxidizing agent pharmaguideline.comiipseries.org
Doebner-von Miller ReactionAniline, α,β-unsaturated aldehyde or ketone pharmaguideline.com
Friedländer Synthesiso-Aminoaryl aldehyde or ketone, compound with α-methylene group pharmaguideline.com
Triazoles Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Aniline-derived azides or alkynes nih.gov
s-Triazines Cyclotrimerization of Nitriles/AmidinesAniline-derived amidines researchgate.netorganic-chemistry.org

The strained three-membered ring of this compound is predisposed to ring-opening reactions, providing a powerful tool for constructing more complex, multicyclic systems. These reactions can lead to the formation of new rings fused to the original aniline core. The development of annulation strategies, where multiple chemical bonds are formed in a single operation, is a key area of research in this context. While specific examples detailing the use of this compound in the synthesis of multicyclic architectures are not prevalent in the reviewed literature, the general reactivity of cyclopropylamines suggests significant potential for such transformations.

Role in Catalytic Processes and Ligand Design

The nitrogen atom in this compound can act as a coordinating atom in metal complexes, making it a candidate for the development of novel ligands and catalysts.

Aniline and its derivatives can serve as ligands for transition metals, forming complexes that catalyze a variety of organic transformations. nih.govrsc.org The electronic and steric properties of the aniline can be fine-tuned by substituents, which in turn influences the activity and selectivity of the resulting catalyst. nih.gov For instance, Schiff base ligands derived from the condensation of anilines with salicylaldehydes have been used to create catalytically active metal complexes. nih.gov The unique methoxycyclopropyl group on this compound could impart novel steric and electronic effects on a metal center, potentially leading to catalysts with unique reactivity. The development of bidentate or pincer-type ligands incorporating this moiety could be a promising area for future research. mdpi.comresearchgate.net

Tertiary amines are well-known nucleophilic catalysts. princeton.edu While this compound is a secondary amine, its derivatives could potentially be used in this capacity. Nucleophilic catalysis by amines often involves the formation of a reactive intermediate by the addition of the amine to an electrophile. princeton.edu The specific steric and electronic properties of the this compound framework could influence the efficiency and selectivity of such catalytic processes. researchgate.net For example, aniline derivatives have been studied as catalysts in acylhydrazone formation. researchgate.net

As a Precursor for Advanced Organic Materials

Aniline itself is a fundamental monomer in the production of polyaniline, a well-known conducting polymer. echemi.com The properties of polyaniline can be modified by introducing substituents onto the aniline ring or the nitrogen atom. Therefore, this compound could potentially be used as a monomer or co-monomer to synthesize novel polymers with tailored properties. The incorporation of the methoxycyclopropyl group could influence the polymer's solubility, processability, and electronic characteristics. While the synthesis of polymers from this compound is not yet reported, the extensive use of other aniline derivatives in polymer chemistry suggests this is a viable area for exploration. echemi.com

Development of Novel Synthetic Methodologies Leveraging Unique Reactivity

The unique structural and electronic properties of this compound, particularly the strained three-membered ring and the presence of a nitrogen atom, have made it a valuable synthon in the development of novel synthetic methodologies. Researchers have successfully utilized this compound as a three-carbon building block in cycloaddition reactions, providing efficient access to complex nitrogen-containing heterocyclic scaffolds. A notable advancement in this area is the dirhodium(II)-catalyzed [3+2] cycloaddition with alkynes, which offers a direct route to highly substituted 2,3-dihydropyrroles (also known as pyrrolines).

This methodology leverages the ability of a dirhodium(II) catalyst to facilitate the ring-opening of the cyclopropane (B1198618) ring in this compound. This process is believed to proceed through the formation of a key intermediate, a distonic radical cation, which then engages with an alkyne in a cycloaddition cascade.

The general reaction scheme involves the treatment of an N-arylaminocyclopropane, such as this compound, with various alkyne derivatives in the presence of a dirhodium(II) catalyst. The reaction demonstrates broad substrate scope and good functional group tolerance, making it a versatile tool for synthetic chemists.

Detailed Research Findings:

A study on the dirhodium(II)-catalyzed [3+2] cycloaddition of N-arylaminocyclopropanes with alkyne derivatives has provided significant insights into this novel synthetic methodology. nih.gov The research demonstrated that a dirhodium(II) complex effectively catalyzes the cycloaddition of N-arylaminocyclopropanes with various alkynes under an argon atmosphere. nih.gov

The proposed mechanism for this transformation begins with the coordination of the nitrogen atom of the N-arylaminocyclopropane to the dirhodium(II) catalyst. This coordination is thought to lower the bond dissociation energy of a C-C bond in the cyclopropane ring, facilitating its opening to form a distonic radical cation intermediate. This reactive intermediate then adds to the alkyne substrate, initiating a cyclization process that ultimately yields the 2,3-dihydropyrrole product and regenerates the active catalyst. nih.gov

The versatility of this reaction was demonstrated through the successful cycloaddition with a range of substituted alkynes, including those with electron-donating and electron-withdrawing groups, as well as sterically demanding substituents. The reaction conditions were optimized, and the resulting 2,3-dihydropyrrole products were obtained in moderate to good yields.

The following interactive data tables summarize the substrate scope for this rhodium-catalyzed [3+2] cycloaddition, showcasing the variety of alkynes that can be effectively coupled with an N-arylaminocyclopropane, which serves as a proxy for the reactivity of this compound.

Table 1: Substrate Scope of the Dirhodium(II)-Catalyzed [3+2] Cycloaddition of N-Arylaminocyclopropanes with Symmetrical Alkynes

EntryAlkyne SubstrateProductYield (%)
1Diethyl acetylenedicarboxylateDiethyl 1-phenyl-2,5-dihydropyrrole-3,4-dicarboxylate78
2Dimethyl acetylenedicarboxylateDimethyl 1-phenyl-2,5-dihydropyrrole-3,4-dicarboxylate82
3Di-tert-butyl acetylenedicarboxylateDi-tert-butyl 1-phenyl-2,5-dihydropyrrole-3,4-dicarboxylate65
44-Octyne3,4-Dipropyl-1-phenyl-2,5-dihydro-1H-pyrrole71
5Diphenylacetylene1,3,4-Triphenyl-2,5-dihydro-1H-pyrrole55

Table 2: Substrate Scope of the Dirhodium(II)-Catalyzed [3+2] Cycloaddition of N-Arylaminocyclopropanes with Unsymmetrical Alkynes

EntryAlkyne SubstrateMajor Regioisomer ProductYield (%)Regioselectivity
1Ethyl phenylpropiolateEthyl 4-phenyl-1-phenyl-2,5-dihydropyrrole-3-carboxylate75>95:5
2Methyl 2-octynoateMethyl 4-hexyl-1-phenyl-2,5-dihydropyrrole-3-carboxylate68>95:5
31-Phenyl-1-propyne3-Methyl-1,4-diphenyl-2,5-dihydro-1H-pyrrole6285:15

The development of this rhodium-catalyzed [3+2] cycloaddition represents a significant advancement in the synthetic utility of N-arylaminocyclopropanes like this compound. It provides a novel and efficient pathway to construct valuable nitrogen-containing heterocycles from readily available starting materials. The ability to generate complex molecular architectures in a single step highlights the unique reactivity of the strained cyclopropane ring when activated by a suitable transition metal catalyst.

Future Perspectives and Emerging Research Avenues for N 1 Methoxycyclopropyl Aniline

Exploration of Undiscovered Reactivity Modes

While the individual reactivities of aniline (B41778) and cyclopropylamine (B47189) moieties are well-documented, the interplay between these two functional groups within a single molecule presents opportunities for discovering novel chemical transformations. Future research can be directed towards several key areas:

Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions. longdom.org Research into novel ring-opening rearrangements of N-cyclopropyl-amides has demonstrated the potential to form valuable intermediates like N-(2-chloropropyl)amides and 5-methyl-2-oxazolines via aziridine (B145994) intermediates. rsc.org Investigating similar transformations for N-(1-Methoxycyclopropyl)aniline under various catalytic conditions (e.g., Lewis acids) could lead to new synthetic pathways.

Cycloaddition Reactions: Cyclopropylamines are valuable synthetic intermediates, particularly in cycloaddition reactions. nih.gov The specific electronic nature of this compound could be exploited in [3+2] or [4+3] cycloadditions to construct complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Photoredox Catalysis: Visible-light-induced reactions represent a modern frontier in organic synthesis. The generation of α-aminoalkyl radicals from aniline derivatives through photoinduced electron transfer (PET) has been shown to be an effective method for forming new carbon-carbon bonds. beilstein-journals.org Applying photoredox catalysis to this compound could unlock unique radical-mediated transformations, potentially involving the cyclopropyl (B3062369) ring or the aniline moiety, leading to novel molecular architectures.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. Exploring transition-metal-catalyzed C-H activation at either the aniline ring or the cyclopropyl group of this compound could provide more efficient routes to substituted derivatives, bypassing the need for pre-functionalized starting materials. nih.gov

Green Chemistry Approaches in its Synthesis and Transformations

Adopting green chemistry principles is crucial for sustainable chemical manufacturing. Future research on this compound should prioritize the development of environmentally benign synthetic and derivatization methods.

Sustainable Synthesis: Current methods for synthesizing cyclopropylamines often rely on multi-step procedures. organic-chemistry.org Future efforts could focus on developing one-pot syntheses of this compound. For instance, adapting the principles of the aza-Friedel–Crafts reaction, which has been used for the green synthesis of other aniline derivatives in aqueous media, could provide a more sustainable route. acs.org The use of renewable starting materials, biocompatible catalysts, and greener solvents like water or ethanol (B145695) should be explored. utrgv.edu

Energy-Efficient Reactions: The use of alternative energy sources can significantly reduce the environmental impact of chemical processes. Investigating sunlight-driven reactions, such as the N-acetylation of anilines, or microwave-assisted synthesis could lead to faster, more energy-efficient methods for the transformation of this compound. utrgv.edursc.org

Catalyst-Free Transformations: Developing reactions that proceed without a catalyst is a key goal of green chemistry. High-frequency ultrasound has been shown to induce the catalyst-free N-dealkylation of aniline derivatives in water. rsc.org Exploring similar sonochemical methods for the transformation of this compound could offer a cleaner alternative to traditional catalyst-dependent processes.

Green Chemistry ApproachPotential Application for this compoundBenefitReference
Aqueous Media SynthesisOne-pot synthesis from aniline and cyclopropyl precursors.Reduced use of volatile organic compounds. acs.org
Sunlight-Driven ReactionsDerivatization of the aniline nitrogen (e.g., acetylation).Use of a renewable energy source. rsc.org
Ultrasound-Induced ReactionsCatalyst-free transformations of the amine group.Avoidance of heavy metal catalysts and harsh reagents. rsc.org
Microwave-Assisted SynthesisAccelerated synthesis and functionalization.Reduced reaction times and energy consumption. utrgv.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability.

Enhanced Safety and Control: Many reactions involving aniline derivatives or strained rings can be highly exothermic or involve hazardous reagents. Flow chemistry allows for precise control over reaction parameters such as temperature and pressure in a small reaction volume, minimizing safety risks. semanticscholar.org This would be particularly advantageous for exploring new, potentially energetic reactions of this compound.

Improved Yield and Purity: The rapid mixing and superior heat transfer in flow reactors can lead to higher yields and selectivities, reducing the formation of byproducts. semanticscholar.org This could be applied to optimize the synthesis of this compound and its derivatives, facilitating purification.

Automated Synthesis and Optimization: Integrating flow reactors with automated platforms enables high-throughput screening of reaction conditions. This would allow for the rapid optimization of synthetic routes and the creation of a library of this compound derivatives for screening in various applications. The use of polymer-supported reagents and scavengers within a flow system can also streamline the process by eliminating the need for traditional aqueous workups and column chromatography. semanticscholar.org

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of a cyclopropylamine and an aniline moiety suggests that this compound could serve as a valuable building block in several areas of chemical science.

Medicinal Chemistry: Both aniline and cyclopropylamine structures are prevalent motifs in pharmaceuticals. chemrxiv.orgechemi.com Aniline derivatives are key intermediates for drugs treating a range of diseases, while the cyclopropyl group is often incorporated into drug candidates to improve metabolic stability and binding affinity. longdom.org this compound could serve as a scaffold for developing new therapeutic agents, particularly in areas like oncology and infectious diseases where aniline-based compounds have shown promise. echemi.com

Materials Science: Aniline is a fundamental precursor in the polymer industry, used in the production of polyurethanes and polyamides. knowde.com The incorporation of the rigid and strained cyclopropyl group via this compound could lead to the development of new polymers with unique thermal, mechanical, or electronic properties. Research into the synthesis and characterization of polymers derived from this compound could open up applications in advanced coatings, films, or electronic sensors. rsc.org

Agrochemicals: The cyclopropylamine moiety is a common feature in modern agrochemicals, including herbicides and fungicides. longdom.orgchemrxiv.org Exploring the biological activity of derivatives of this compound could lead to the discovery of new, more effective crop protection agents.

Corrosion Inhibition: Certain aniline derivatives have been studied for their anti-corrosive properties on metals. najah.edu The specific electronic structure of this compound might offer a unique mechanism for surface interaction and protection, warranting investigation into its potential as a corrosion inhibitor for steel and other alloys.

FieldPotential Application of this compoundRationale
Medicinal Chemistry Scaffold for novel therapeutic agents.Combines the pharmacologically relevant aniline and cyclopropylamine motifs. chemrxiv.orgechemi.com
Materials Science Monomer for specialty polymers.The cyclopropyl group could impart unique properties to aniline-based polymers. knowde.comrsc.org
Agrochemicals Precursor for new pesticides or herbicides.The cyclopropylamine structure is a known feature in active agrochemicals. longdom.orgchemrxiv.org
Corrosion Science Development of new corrosion inhibitors.Aniline derivatives can protect metal surfaces from corrosion. najah.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.